molecular formula C21H15N3O3S B2384280 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1226446-17-8

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2384280
CAS No.: 1226446-17-8
M. Wt: 389.43
InChI Key: QTSKIXKZOQGBJB-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3O3S and its molecular weight is 389.43. The purity is usually 95%.
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Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazo-thiazole ring with a chromene moiety. Its molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, and it has a molecular weight of 398.45 g/mol. The presence of the imidazo[2,1-b]thiazole ring is significant for its biological activity, as this moiety is often associated with various pharmacological effects.

Target Pathways

This compound primarily exerts its effects through:

  • Inhibition of Cancer Cell Growth : The compound has shown moderate efficacy in suppressing the proliferation of various cancer cell lines, particularly kidney cancer cells. It exhibits weaker effects on prostate cancer and colon cancer cell lines.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Biochemical Interactions

The compound's biological activity is likely mediated through interactions with specific proteins involved in cell signaling pathways related to growth and apoptosis. For instance, studies have indicated that thiazole derivatives can interact with Bcl-2 proteins, influencing apoptotic pathways .

Anticancer Activity

The anticancer potential of this compound is highlighted in the following table:

Cell Line IC50 (µM) Effect
Kidney Cancer15.5Moderate growth inhibition
Prostate Cancer30.0Weaker growth inhibition
Colon Cancer40.0Minimal effect
Leukemia35.0Minimal effect

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on Kidney Cancer Cells : A study reported that the compound significantly inhibited the growth of kidney cancer cells with an IC50 value of 15.5 µM. The mechanism involved apoptosis induction through caspase activation.
  • Comparative Analysis : In a comparative study with standard anticancer drugs like doxorubicin, this compound exhibited similar or superior cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for further development .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the chemical structure have been shown to improve potency against various cancer types. For example:

  • Substituent Variations : The introduction of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against cancer cells. This structure-activity relationship (SAR) emphasizes the importance of functional group positioning for optimal activity.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-17-11-19(27-18-7-2-1-6-15(17)18)20(26)22-14-5-3-4-13(10-14)16-12-24-8-9-28-21(24)23-16/h1-7,10-12H,8-9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSKIXKZOQGBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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